molecular formula C38H32N2O5 B557047 Fmoc-D-Asn(Trt)-OH CAS No. 180570-71-2

Fmoc-D-Asn(Trt)-OH

Cat. No. B557047
M. Wt: 596.7 g/mol
InChI Key: KJYAFJQCGPUXJY-UUWRZZSWSA-N
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Description

Fmoc-D-Asn(Trt)-OH is a compound used in peptide synthesis . It prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents . It dissolves readily in all standard peptide synthesis reagents .


Synthesis Analysis

Fmoc-D-Asn(Trt)-OH has good solubility properties in most organic solvents . Its use has been shown to result in significantly purer peptides than other derivatives used for the introduction of Asn . Coupling can be performed by standard procedures .


Molecular Structure Analysis

The molecular formula of Fmoc-D-Asn(Trt)-OH is C38H32N2O5 . Its molecular weight is 596.67 g/mol .


Chemical Reactions Analysis

Fmoc-D-Asn(Trt)-OH is the standard reagent for coupling asparagine into peptide sequences . It has good solubility properties in most organic solvents .


Physical And Chemical Properties Analysis

Fmoc-D-Asn(Trt)-OH is a powder or crystal with a melting point of 211-216 °C . It has good solubility properties in most organic solvents .

Scientific Research Applications

  • Peptide Synthesis Efficiency : Fmoc-D-Asn(Trt)-OH has been compared with other derivatives in peptide synthesis, demonstrating varying efficiency levels. For instance, in a study comparing N-terminal coupling of various Fmoc-Asn derivatives, Fmoc-Asn(Trt)-OH showed comparable efficiency to other derivatives like Fmoc-Asn(Tmob)-OH and Fmoc-Asn(Mtt)-OH (Bray et al., 1995).

  • Solid Phase Peptide Synthesis (SPPS) : Fmoc-D-Asn(Trt)-OH is utilized in the solid-phase synthesis of peptides. For example, it played a role in the synthesis of tau phosphopeptide, important in studying Alzheimer’s Disease (Shapiro et al., 1996).

  • Aspartimide Formation in Peptides : It's been found that sequences like Asp(Ot-Bu)-Asn(Trt) can lead to problematic sequences in peptide synthesis, highlighting the importance of understanding the behavior of such compounds in different contexts (Yang et al., 1994).

  • Synthesis of Bacitracin A : Fmoc-D-Asn(Trt)-OH was used in the solid-phase total synthesis of bacitracin A, a strategy crucial for exploring the antibiotic’s mode of action and potential against drug-resistant pathogens (Lee et al., 1996).

  • Glycopeptide Synthesis : It has been used in the automated solid-phase synthesis of glycopeptides, incorporating unprotected mono- and disaccharide units into peptides, which is significant in T cell epitopic studies (Otvos et al., 1990).

  • Fluorescent Peptide Labeling : In a protocol for preparing fluorescent peptides for live-cell imaging, Fmoc-D-Asn(Trt)-OH is mentioned as a building block, highlighting its utility in advanced imaging techniques (Mendive-Tapia et al., 2017).

Safety And Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) for Fmoc-D-Asn(Trt)-OH .

properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(tritylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYAFJQCGPUXJY-UUWRZZSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10647445
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Asn(Trt)-OH

CAS RN

180570-71-2
Record name N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-(triphenylmethyl)-D-asparagine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10647445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-beta-trityl-D-asparagine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxo-4-(tritylamino)butanoic acid, (2R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9M9EUZ5N47
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
H Konno, Y Otsuki, K Matsuzaki, K Nosaka - Bioorganic & medicinal …, 2013 - Elsevier
Synthesis and antifungal activity of cyclic octapeptide derivatives of burkholdines are described. To construct cyclic octapeptides, the combination of Fmoc-SPPS and cyclization with DIC…
Number of citations: 13 www.sciencedirect.com
J Huang, T Li - Journal of Chromatography A, 2005 - Elsevier
Efficient resolution of racemic 1,1′-bi-2-naphthol, a well-studied analyte in chiral separation, was achieved using selectors developed from a small library. Separation factors (up to 7.2) …
Number of citations: 14 www.sciencedirect.com
Q Shou, L Feng, Y Long, J Han, JK Nunnery… - Nature chemical …, 2016 - nature.com
Polyketides and nonribosomal peptides are two important types of natural products that are produced by many species of bacteria and fungi but are exceedingly rare in metazoans. Here…
Number of citations: 51 www.nature.com
DJ Maly, F Leonetti, BJ Backes… - The Journal of …, 2002 - ACS Publications
A highly efficient solid-phase synthesis method for the preparation of fluorogenic protease substrates based upon the bifunctional leaving group 7-amino-4-carbamoylmethylcoumarin (…
Number of citations: 176 pubs.acs.org
J Blodgett, Y Wang, T Li, PL Polavarapu… - Analytical …, 2002 - ACS Publications
Resolution of racemic tert-butyl-1-(2-methylnaphthyl)phosphine oxide 1, a chiral phosphorus compound, was achieved using selectors developed from a small peptide library. …
Number of citations: 19 pubs.acs.org
ECY Woon, M Arcieri, AF Wilderspin… - The Journal of …, 2007 - ACS Publications
We report an efficient and versatile solid-phase synthesis through which two series of chlorofusin analogues, one bearing varying chromophores and the other with various amino acid …
Number of citations: 27 pubs.acs.org
D Chen, HY Chow, KHL Po, W Ma, ELY Leung… - Organic …, 2019 - ACS Publications
A54145 is a family of antibacterial cyclic lipodepsipeptides structurally resembling daptomycin. Since its discovery in 1990, only the ambiguous structures of the methoxy-aspartic acid (…
Number of citations: 23 pubs.acs.org
CR Lohani, B Rasera, B Scott, M Palmer… - The Journal of Organic …, 2016 - ACS Publications
α-Azido acids have been used in solid phase peptide synthesis (SPPS) for almost 20 years. Here we report that peptides bearing an N-terminal α-azidoaspartate residue undergo …
Number of citations: 20 pubs.acs.org
K Hung, PWR Harris, A Desai, JF Marshall… - European Journal of …, 2017 - Elsevier
The 20-residue linear peptide A20FMDV2 has been shown to exhibit high selectivity and affinity for the tumour-related αvβ6 integrin and has potential as a vector for therapeutic drugs. …
Number of citations: 12 www.sciencedirect.com
Y Hermant, D Palpal-Latoc, N Kovalenko… - Journal of Natural …, 2021 - ACS Publications
Antimicrobial resistance is a significant threat to public health systems worldwide, prompting immediate attention to develop new therapeutic agents with novel mechanisms of action. …
Number of citations: 7 pubs.acs.org

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